molecular formula C24H27N3O5S B2547335 Allyl 2-(butylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 878625-35-5

Allyl 2-(butylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2547335
CAS No.: 878625-35-5
M. Wt: 469.56
InChI Key: BPYCPIJCFXIPSM-UHFFFAOYSA-N
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Description

Allyl 2-(butylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative characterized by a tetracyclic fused ring system. Key structural features include:

  • 4-(Methoxycarbonyl)phenyl substituent at position 5, introducing aromaticity and ester functionality.
  • Methyl group at position 7, influencing steric effects.
  • 4-Oxo group, a common motif in bioactive pyrimidine derivatives .

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) analog, given the known activity of pyrimidine derivatives against HIV .

Properties

IUPAC Name

prop-2-enyl 2-butylsulfanyl-5-(4-methoxycarbonylphenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-5-7-13-33-24-26-20-19(21(28)27-24)18(15-8-10-16(11-9-15)22(29)31-4)17(14(3)25-20)23(30)32-12-6-2/h6,8-11,18H,2,5,7,12-13H2,1,3-4H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYCPIJCFXIPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=C(C=C3)C(=O)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Allyl 2-(butylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.

  • Molecular Formula : C24H27N3O5S
  • Molecular Weight : 469.56 g/mol
  • Purity : Typically around 95%.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, derivatives of allyl compounds have shown significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : In vitro studies demonstrated that certain allyl derivatives inhibited the growth of human breast cancer cells (MCF-7). The IC50 values for these compounds ranged from 0.400 µg/mL to 5.73 µg/mL, indicating potent anticancer activity .
Compound NameIC50 (µg/mL)Cell Line
Allyl Derivative A0.400MCF-7
Allyl Derivative B5.73MCF-7

The mechanism by which these compounds exert their biological effects is not fully elucidated but may involve the following pathways:

  • Apoptosis Induction : Studies suggest that allyl derivatives can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some compounds have been shown to induce cell cycle arrest at specific phases, thereby inhibiting proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of a related compound which demonstrated promising results in inhibiting tumor growth in vivo. The study utilized a mouse model to assess the efficacy of the compound in reducing tumor size and improving survival rates .

In Silico Studies

Computational studies have also been conducted to predict the binding affinity of this compound to various biological targets such as cyclooxygenase (COX) enzymes. These studies provide insights into potential anti-inflammatory properties and further therapeutic applications .

Comparison with Similar Compounds

Key Observations :

  • The 4-oxo group is conserved across pyrido[2,3-d]pyrimidine derivatives, suggesting a role in hydrogen bonding with enzymatic targets .

Key Observations :

  • The target compound’s butylthio group may require thiol-ene coupling or nucleophilic substitution, contrasting with epichlorohydrin-based alkylation in .
  • Cu₂O and BF₃·Et₂O are common catalysts for pyrimidine cyclization, as seen in .

Hydrogen Bonding and Crystallography

Hydrogen-bonding patterns influence solubility and crystallinity:

Compound Hydrogen-Bonding Pattern Ring Puckering Reference
Target Compound Likely N–H⋯O and S⋯H–C interactions Pyrido[2,3-d]pyrimidine planar
Buthalital (2-thiobarbituric acid) N–H⋯O chains Pyrimidine planar
Methitural N–H⋯O chains with puckered pyrimidine Puckered (40° between planes)

Key Observations :

  • The 4-oxo group in the target compound may form N–H⋯O chains akin to barbiturates, enhancing crystal stability .
  • Planar pyrimidine rings (vs. puckered in methitural) suggest distinct packing efficiencies .

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